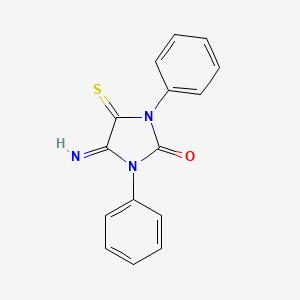
1H-1,2,4-Triazol-1-ylphosphonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazol-1-ylphosphonous acid is a heterocyclic compound that contains a triazole ring and a phosphonous acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazol-1-ylphosphonous acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of hydrazine derivatives with suitable electrophiles . Another method includes the use of microwave irradiation to facilitate the reaction between reactive cumulenes and nitrile precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazol-1-ylphosphonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonous acid group to phosphine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
1H-1,2,4-Triazol-1-ylphosphonous acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazol-1-ylphosphonous acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The phosphonous acid group can act as a ligand, modulating the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole: Shares the triazole ring structure but lacks the phosphonous acid group.
1H-1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
Phosphonic Acid Derivatives: Compounds with similar phosphonous acid groups but different heterocyclic structures.
Uniqueness: 1H-1,2,4-Triazol-1-ylphosphonous acid is unique due to the combination of the triazole ring and the phosphonous acid group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
72741-22-1 |
|---|---|
Formule moléculaire |
C2H4N3O2P |
Poids moléculaire |
133.05 g/mol |
Nom IUPAC |
1,2,4-triazol-1-ylphosphonous acid |
InChI |
InChI=1S/C2H4N3O2P/c6-8(7)5-2-3-1-4-5/h1-2,6-7H |
Clé InChI |
KHWFJRUXDROMPK-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)P(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)


![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)


![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)



